8-oxa-1-azaspiro[4.5]decan-2-one
Description
8-Oxa-1-azaspiro[4.5]decan-2-one is a spirocyclic compound featuring a six-membered ring system with oxygen (oxa) at position 8 and nitrogen (aza) at position 1, fused to a five-membered lactam ring (2-one). Its molecular formula is C₉H₁₃NO₂ (molecular weight: 170.21 g/mol) . The compound is synthesized via catalytic hydrogenation of methyl 4-(cyanomethyl)tetrahydro-2H-pyran-4-carboxylate using Raney nickel under high-pressure H₂, yielding an 86% isolated product .
Properties
IUPAC Name |
8-oxa-1-azaspiro[4.5]decan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-7-1-2-8(9-7)3-5-11-6-4-8/h1-6H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFOSKMRILPZDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
A convenient synthesis of 8-oxa-1-azaspiro[4.5]decan-2-one involves the use of commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The reaction typically proceeds through alkylation and heterocyclization steps. Another method involves the reduction of 4-halogenobutanonitrile derivatives using lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications, ensuring the availability of this compound for various research and development purposes .
Chemical Reactions Analysis
Types of Reactions
8-oxa-1-azaspiro[4.5]decan-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as PhI(OAc)2.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Substitution reactions can occur under various conditions, depending on the substituents involved.
Common Reagents and Conditions
Oxidizing Agents: PhI(OAc)2, bis(trifluoroacetoxy)iodobenzene (PIFA).
Reducing Agents: Lithium aluminum hydride, hydrogen with Raney nickel.
Solvents: Dichloromethane, methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions typically produce reduced forms of the compound .
Scientific Research Applications
8-oxa-1-azaspiro[4.5]decan-2-one has a wide range of scientific research applications:
Chemistry: Used as a scaffold in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an FGFR4 inhibitor for treating hepatocellular carcinoma.
Medicine: Explored as an inhibitor of the vanin-1 enzyme, which plays a role in metabolism and inflammation.
Industry: Utilized in the development of new drugs and biologically active compounds.
Mechanism of Action
The mechanism of action of 8-oxa-1-azaspiro[4.5]decan-2-one involves its interaction with specific molecular targets and pathways. For instance, it acts as an FGFR4 inhibitor by binding to the receptor and blocking its activity, thereby inhibiting the growth of cancer cells . Additionally, it inhibits the vanin-1 enzyme, which is involved in metabolic and inflammatory processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Observations
8-Hydroxy derivatives (e.g., C₉H₁₃NO₃) exhibit increased polarity (pKa ~14.97), improving aqueous solubility but reducing blood-brain barrier penetration .
Heteroatom Positioning :
- Replacing oxygen with sulfur (e.g., 9-methylene-7-oxa-1-thiaspiro[4.5]decan-8-one ) alters ring puckering dynamics, as shown by DNMR studies (ΔG‡ ~7–8.5 kcal/mol for ring reversal) .
- 3-Oxa-1,8-diazaspiro[4.5]decan-2-one (C₇H₁₀N₂O₂) demonstrates reduced steric bulk, favoring synthetic scalability (99% yield) .
Biological Relevance: Amino-substituted analogs (e.g., 8-amino-1-azaspiro[4.5]decan-2-one hydrochloride) are intermediates in kinase inhibitors, with modified logP values influencing target binding . Halogenated pyridinyl derivatives (e.g., 8-(2-amino-3-fluoropyridin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one) show enhanced selectivity in small-molecule modulators, as evidenced by LC–MS (m/z 301/303) and 19F NMR data .
Physicochemical and Spectroscopic Data
Table 2: Analytical Profiles
Biological Activity
8-Oxa-1-azaspiro[4.5]decan-2-one is a compound belonging to the spirocyclic class of molecules, which has garnered interest for its potential biological activities, particularly in pharmacology. This article summarizes the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 165.24 g/mol. The compound features a unique spirocyclic structure that contributes to its biological activity.
Muscarinic Agonism
Research has indicated that derivatives of this compound exhibit activity as muscarinic agonists. A study published in 1995 synthesized various 1-oxa-8-azaspiro[4.5]decane derivatives and evaluated their effects as M1 muscarinic agonists, which are relevant in the treatment of Alzheimer's disease. Among the compounds tested, some exhibited significant agonistic activity, stimulating phosphoinositide hydrolysis in rat hippocampal slices, suggesting their potential therapeutic applications in cognitive dysfunctions associated with dementia .
Sigma Receptor Activity
Another area of investigation involves the sigma receptor system. A study highlighted the synthesis and evaluation of a series of 1-oxa-8-azaspiro[4.5]decan derivatives as selective sigma-1 receptor ligands. These compounds showed promise as potential brain imaging agents due to their selective binding properties . The sigma receptors are implicated in various neurological processes and may play a role in modulating pain and neuroprotection.
Table 1: Summary of Biological Activities
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its structural features allow for interactions with various neurotransmitter systems, particularly involving muscarinic and sigma receptors.
Sigma Receptor Interaction
The sigma receptors are known to modulate neurotransmitter release and have been implicated in the modulation of pain and neuroprotection. Compounds that selectively bind to these receptors may offer new avenues for treating conditions such as chronic pain or neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
